

Unveiling the Kinase Selectivity Profile of SR7826: A Comparative Guide

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Compound of Interest

Compound Name: SR7826

Cat. No.: B610979

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount to its successful development and application. This guide provides a detailed comparison of **SR7826**, a potent LIM kinase (LIMK) inhibitor, against a broader panel of kinases, supported by available experimental data and standardized protocols.

SR7826 has emerged as a valuable tool for investigating cellular processes regulated by LIMK, such as cytoskeletal dynamics. Its utility, however, is intrinsically linked to its selectivity. Off-target kinase interactions can lead to ambiguous experimental results and potential toxicity. This guide aims to provide a clear and objective overview of the cross-reactivity profile of **SR7826**, enabling informed decisions in research and development.

Quantitative Analysis of SR7826 Kinase Inhibition

SR7826 demonstrates high potency for its primary target, LIMK1, with an IC₅₀ value of 43 nM. [1][2] Its selectivity has been evaluated against a panel of 61 kinases. At a concentration of 1 μM, **SR7826** was found to inhibit only LIMK1 and Serine/Threonine Kinase 16 (STK16) by 80% or more, indicating a high degree of selectivity.[1][2] Further studies have quantified its inhibitory activity against other related kinases, highlighting its selectivity over ROCK1 and ROCK2.

Target Kinase	IC50 (nM)	% Inhibition @ 1µM SR7826	Reference
LIMK1	43	≥80%	[1] [2]
STK16	Not Reported	≥80%	[1] [2]
ROCK1	5536	Not Reported	
ROCK2	6565	Not Reported	

Note: The complete dataset for the 61-kinase panel is not publicly available. The table highlights the most significantly inhibited kinases based on accessible data.

Experimental Methodologies

The following sections detail the typical experimental protocols used to generate kinase inhibition data, providing a framework for understanding and replicating such studies.

In Vitro Kinase Inhibition Assay (Radiometric Format)

A standard method for determining the potency and selectivity of kinase inhibitors is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Objective: To quantify the inhibitory effect of **SR7826** on a panel of purified kinases.

Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- **SR7826** (or other test compounds) dissolved in DMSO
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/mL BSA)
- [γ -³³P]ATP

- ATP
- 96-well plates
- Phosphocellulose filter mats
- Scintillation counter

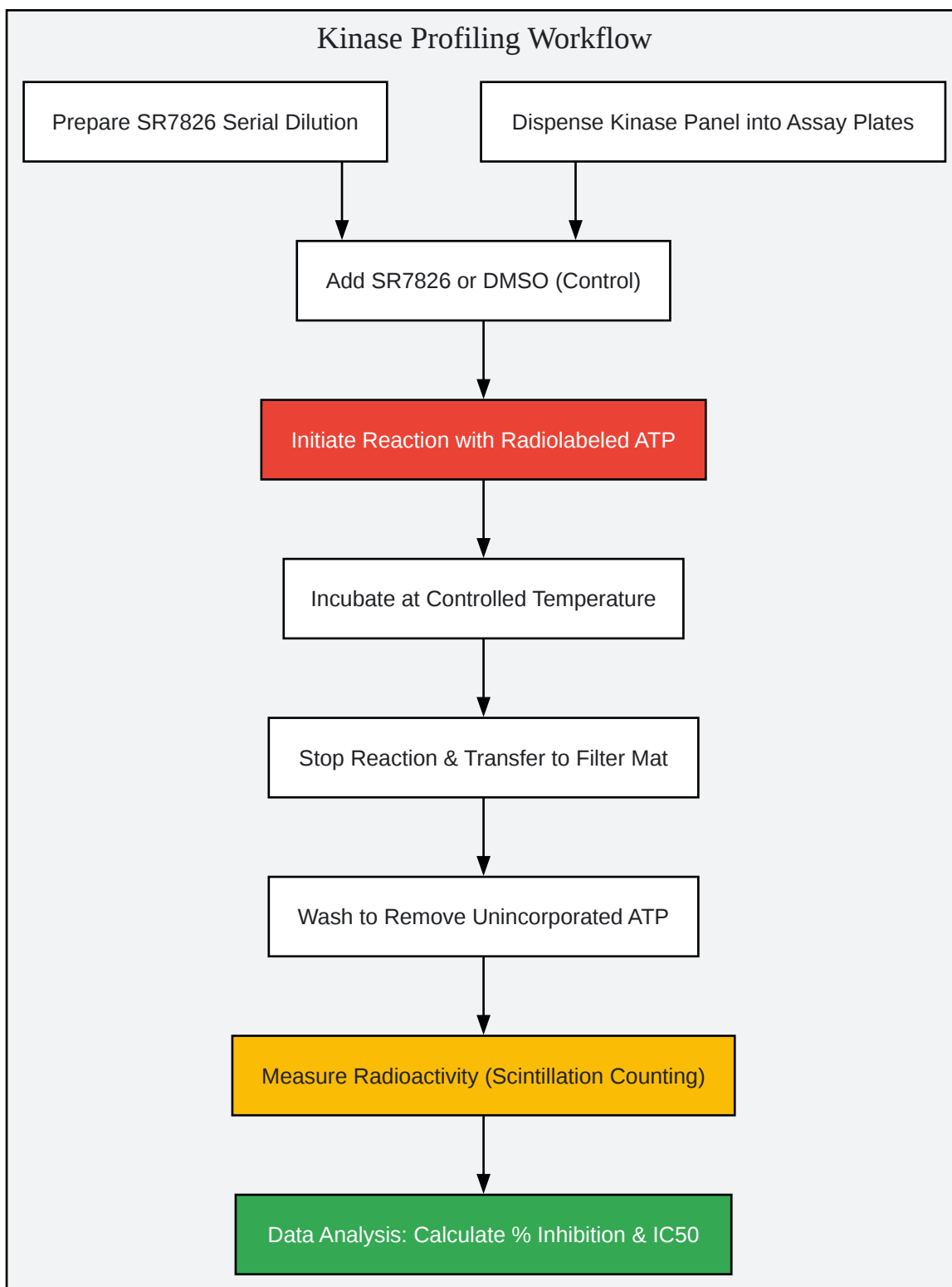
Protocol:

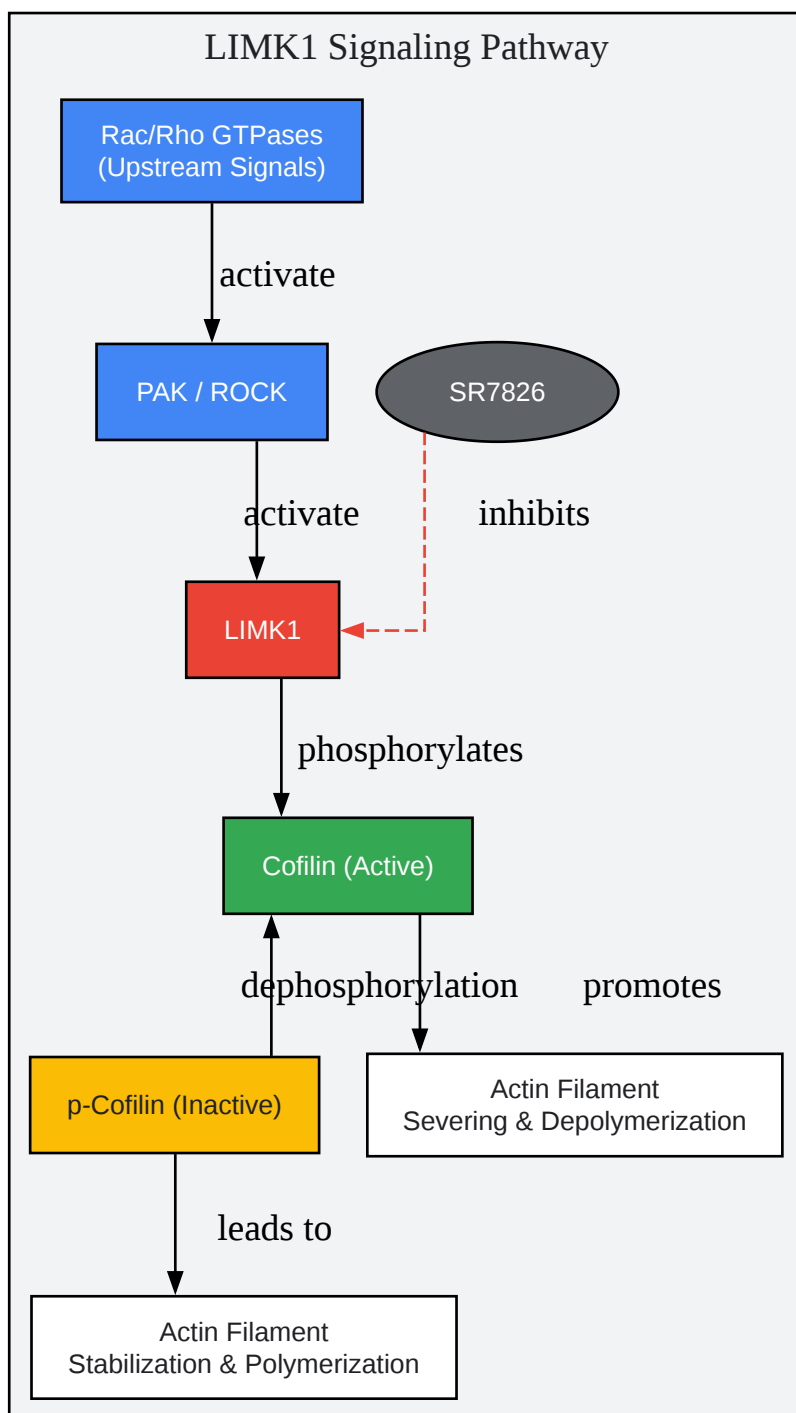
- **Compound Preparation:** A serial dilution of **SR7826** is prepared in DMSO.
- **Reaction Setup:** In a 96-well plate, the kinase, its specific substrate, and the kinase reaction buffer are combined.
- **Inhibitor Addition:** A small volume of the diluted **SR7826** or DMSO (as a vehicle control) is added to the appropriate wells. The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
- **Reaction Initiation:** The kinase reaction is initiated by adding a mixture of [γ - ^{33}P]ATP and unlabeled ATP. The final ATP concentration is typically close to the K_m value for each specific kinase to ensure accurate IC_{50} determination.
- **Incubation:** The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- **Reaction Termination:** The reaction is stopped by spotting the reaction mixture onto phosphocellulose filter mats. The peptide/protein substrates bind to the filter, while the unincorporated [γ - ^{33}P]ATP does not.
- **Washing:** The filter mats are washed multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ - ^{33}P]ATP.
- **Detection:** The radioactivity retained on the filter mats, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- **Data Analysis:** The percentage of kinase activity remaining at each **SR7826** concentration is calculated relative to the DMSO control. The IC_{50} value, the concentration of inhibitor

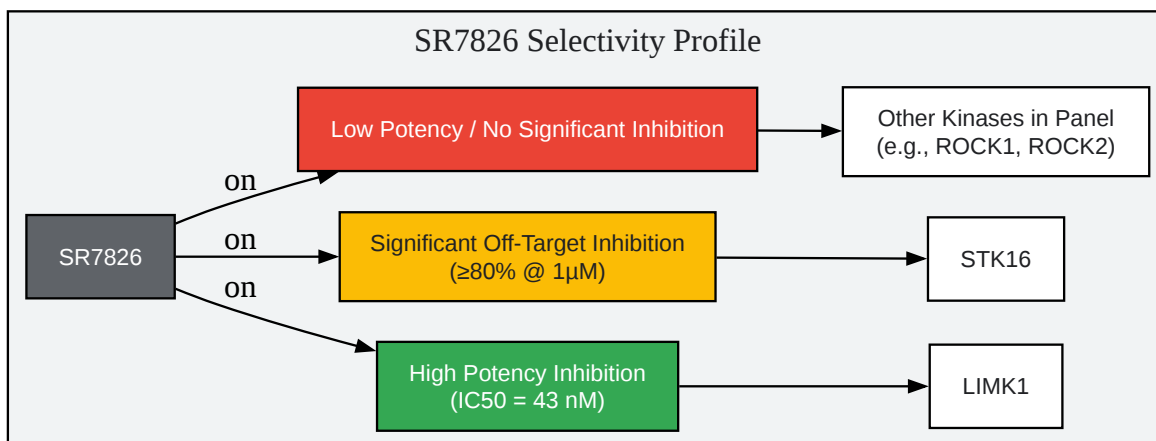
required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Visualizing Key Pathways and Processes

Diagrams created using the DOT language provide a clear visual representation of the signaling pathway, experimental workflow, and the comparative logic of **SR7826**'s selectivity.







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